molecular formula C11H20ClNS B1458073 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride CAS No. 1864057-68-0

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride

Cat. No. B1458073
CAS RN: 1864057-68-0
M. Wt: 233.8 g/mol
InChI Key: LTMGZRZDMATEHT-UHFFFAOYSA-N
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Description

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20ClNS and a molecular weight of 233.80 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to produce 2-thiopheneacetaldehyde. This product then reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) and a pentan-1-amine group (C5H11N) attached to a thiophen-2-yl group (C4H3S). The hydrochloride indicates that a hydrogen chloride (HCl) has been added to the compound .


Chemical Reactions Analysis

This compound may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.80 and a molecular formula of C11H20ClNS . The exact boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to the formation of derivatives that may act as precursors or intermediates in the development of drugs targeting central nervous system disorders, such as depression and anxiety . The thiophene moiety, in particular, is a common feature in molecules with potential therapeutic effects.

Agriculture

In the agricultural sector, this compound could be explored for the synthesis of novel pesticides or herbicides. The thiophene ring is known for its bioactivity, and when incorporated into larger molecules, it can result in compounds that interfere with the life cycle of pests or weeds, potentially leading to more effective agricultural chemicals .

Material Science

The chemical structure of 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride suggests its potential use in material science, particularly in the creation of novel polymers or coatings. Thiophene derivatives are known for their conductive properties, which can be harnessed in the development of electronic materials .

Environmental Science

This compound’s derivatives could be significant in environmental science, especially in the field of environmental remediation. For instance, they could be used to synthesize materials that aid in the absorption and breakdown of pollutants, or in the development of sensors for environmental monitoring .

Biochemistry

In biochemistry, 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride can be a valuable tool for probing the function of enzymes and receptors. It could serve as a building block for compounds designed to bind selectively to proteins, thereby helping to elucidate their structure and function .

Pharmacology

The pharmacological applications of this compound are broad. It could be involved in the synthesis of molecules that modulate receptor activity, enzyme inhibition, or are incorporated into drug delivery systems. Its structural features make it a versatile candidate for the design of new pharmacologically active molecules .

properties

IUPAC Name

3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMGZRZDMATEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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